molecular formula C17H22N2O2S2 B13971956 3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13971956
M. Wt: 350.5 g/mol
InChI Key: HTVJYPKBIVGTQR-UHFFFAOYSA-N
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Description

3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanylmethyl group

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like TEMPO and other oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common reagents used in these reactions include TEMPO for oxidation and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to target enzymes and proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, 2-arylbenzothiazoles are known for their anti-bacterial, anti-fungal, and anti-inflammatory properties .

Properties

Molecular Formula

C17H22N2O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-benzothiazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2S2/c1-17(2,3)21-16(20)19-9-8-12(10-19)11-22-15-18-13-6-4-5-7-14(13)23-15/h4-7,12H,8-11H2,1-3H3

InChI Key

HTVJYPKBIVGTQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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